5-Formyl-1H-indole-2-carbonitrile
Description
Properties
IUPAC Name |
5-formyl-1H-indole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-9-4-8-3-7(6-13)1-2-10(8)12-9/h1-4,6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJFSQKBJZSLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C=C(N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Reagents : A 3:1 molar ratio of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) generates the chloromethyleniminium ion, the active formylating agent.
-
Temperature : Reactions proceed at −10°C to 0°C to minimize side products like over-oxidation or polymerization.
-
Workup : Quenching with ice-water precipitates the product, which is purified via recrystallization from ethanol/water (yield: 68–72%).
Key Challenges and Solutions
-
Regioselectivity : Competing formylation at C3 is suppressed by the nitrile’s meta-directing effect. Computational studies (DFT-B3LYP/6-311+G(d,p)) confirm a 12.3 kcal/mol preference for C5 substitution over C3.
-
Byproduct Formation : Residual DMF adducts are removed by washing with saturated NaHCO₃.
Directed Ortho-Metalation (DoM)-Formylation Strategy
This two-step approach combines temporary N-protection with lithium-halogen exchange to achieve precise formylation.
Step 1: N-Protection and Metalation
Performance Metrics
-
Yield : 58–63% (lower than Vilsmeier due to multi-step losses).
-
Advantage : Avoids POCl₃, making it suitable for acid-sensitive substrates.
Bartoli Indole Synthesis with In Situ Formylation
The Bartoli method constructs the indole core from nitroarenes, integrating nitrile and formyl groups in a single sequence.
Reaction Pathway
Industrial Scalability
-
Batch Process : 500 g scale achieves 65% yield with 99.2% purity (HPLC).
-
Cost Analysis : Raw material costs are 30% lower than Vilsmeier but require high-pressure hydrogenation equipment.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Vilsmeier-Haack | 72 | 98.5 | High regioselectivity | POCl₃ handling hazards |
| DoM-Formylation | 63 | 99.1 | Acid-sensitive compatibility | Multi-step complexity |
| Bartoli Synthesis | 65 | 99.2 | Scalability | High-pressure equipment needed |
| Pd-Catalyzed Tandem | 55 | 97.8 | One-pot efficiency | Catalyst cost |
Chemical Reactions Analysis
Types of Reactions
5-Formyl-1H-indole-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields 5-carboxy-1H-indole-2-carbonitrile, while reduction of the carbonitrile group yields 5-formyl-1H-indole-2-amine.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that 5-formyl-1H-indole-2-carbonitrile exhibits notable antimicrobial properties. Compounds with indole structures have been shown to interact with biological targets, influencing pathways related to cell proliferation and apoptosis. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential as an antibacterial agent.
2. Anti-inflammatory and Anticancer Properties
The compound has also been investigated for its anti-inflammatory and anticancer activities. Indole derivatives are known to inhibit specific enzymes associated with cancer progression, making this compound a candidate for further development in cancer therapeutics .
3. HIV Integrase Inhibition
Recent studies have identified indole derivatives as promising inhibitors of HIV integrase. The structural modifications of compounds similar to this compound have shown significant inhibitory effects on the strand transfer activity of HIV integrase, indicating potential for therapeutic use in HIV treatment .
Organic Synthesis Applications
1. Synthetic Intermediates
this compound serves as a key intermediate in the synthesis of various biologically active compounds. Its electrophilic nature allows it to participate in numerous reactions, including nucleophilic additions and cycloadditions, facilitating the creation of complex molecular architectures .
2. Reaction Pathways
The compound can be synthesized through various methodologies, including the reaction of indoles with carbonitriles under specific conditions. This versatility in synthesis enhances its utility in creating diverse chemical entities .
Material Science Applications
1. Organic Electronics
Due to its electronic properties, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable charge-transfer complexes could be harnessed for developing advanced materials in electronic devices.
Case Studies
Several case studies underline the potential of this compound:
- Synthesis of Novel Anticancer Agents : A study focused on modifying the compound's structure to enhance its anticancer efficacy demonstrated promising results against various cancer cell lines.
- Development of HIV Therapeutics : Research into the compound's role as an HIV integrase inhibitor revealed significant improvements in drug design through structural optimization.
- Electronics Research : Investigations into the use of this compound in organic electronics have shown potential for creating more efficient materials for energy conversion devices.
Mechanism of Action
The mechanism of action of 5-Formyl-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The formyl and carbonitrile groups can participate in various chemical reactions, allowing the compound to bind to and modulate the activity of enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Substituent Position and Functional Group Diversity
Key structural analogs differ in substituent positions and functional groups:
- 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (): Features a methyl group at C5 and a phenyl group at C3, with a cyano group at C2. The methyl group enhances lipophilicity, while the phenyl group introduces steric bulk, altering reactivity compared to the formyl-substituted target compound.
- 5-Cyanoindole (): Simplifies the structure with only a cyano group at C3. The absence of the C2-cyano and C5-formyl groups reduces electronic polarization.
- 1-Methyl-1H-indole-2-carbonitrile (): Substitutes a methyl group at N1 and a cyano group at C2. The N-methylation eliminates NH hydrogen-bonding capacity, impacting solubility and intermolecular interactions.
- 4-Fluoro-1H-indole-3-carbonitrile (): Introduces a fluorine atom at C4 and a cyano group at C3. Fluorine’s electronegativity and small size contrast with the formyl group’s bulk and electron-withdrawing effects.
Table 1: Structural Comparison of Indole Derivatives
Physical and Spectral Properties
Melting Points and Stability
Spectroscopic Data
- IR Spectroscopy: The cyano group in 5-Methyl-3-phenyl-1H-indole-2-carbonitrile shows a sharp IR peak at 2189 cm⁻¹, characteristic of C≡N stretching . For 5-formyl derivatives, aldehyde C=O stretches typically appear near 1700 cm⁻¹.
- NMR Spectroscopy : In 5-Methyl-3-phenyl-1H-indole-2-carbonitrile, the NH proton resonates at δ 10.8 ppm, while aromatic protons appear between δ 6.87–7.33 ppm . A formyl proton in analogous compounds (e.g., indole-3-carboxaldehyde) would likely resonate near δ 9.5–10.5 ppm.
Reactivity
- Formyl Group : The C5-formyl group enables nucleophilic additions (e.g., condensation with amines or hydrazines), as demonstrated in for synthesizing thiazol-indole hybrids .
- Cyano Group: The C2-cyano group can undergo hydrolysis to carboxylic acids or participate in cyclization reactions, as seen in for pyrrolidine-dione derivatives .
Biological Activity
5-Formyl-1H-indole-2-carbonitrile is a heterocyclic compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of this compound
This compound is characterized by a formyl group at the 5-position and a carbonitrile group at the 2-position of the indole ring. Indoles are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The compound has been shown to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects .
Target Interactions
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antiviral Activity : Compounds with indole structures have been reported to inhibit viral replication and can be explored for their potential in treating viral infections.
- Anticancer Properties : Indole derivatives often demonstrate antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the indole structure can enhance potency against cancer cells .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes and obesity treatment. The IC50 values for related indole derivatives range from 2.5 to 10.1 µM, indicating significant inhibitory potential .
Cellular Effects
The cellular effects of this compound include modulation of cell signaling pathways that are critical for cell growth and survival. The compound influences various cellular processes such as apoptosis and proliferation through its interaction with specific receptors and enzymes.
Dosage Effects in Animal Models
Research indicates that the effects of this compound can vary significantly with dosage in animal models. Higher doses may lead to increased biological activity but also raise concerns regarding toxicity and side effects.
Case Studies
Several studies have highlighted the biological activity of indole derivatives, including this compound:
- Anticancer Activity : A study demonstrated that analogues of indole derivatives showed significant cytotoxicity against breast cancer cell lines, with some compounds achieving over 80% inhibition at concentrations as low as 10 µM .
- Antimicrobial Properties : Another investigation reported that certain indole derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µM .
- Enzyme Inhibition : Inhibitory assays against PTP1B revealed that specific structural modifications enhanced the inhibitory potency of related compounds, suggesting a promising avenue for diabetes treatment .
Applications in Scientific Research
This compound serves multiple roles in scientific research:
- Chemistry : It acts as a building block for synthesizing more complex indole derivatives.
- Biology : Its diverse biological activities make it a candidate for further investigation in drug development.
- Medicine : The compound's ability to interact with various biological targets positions it as a potential therapeutic agent.
Q & A
Q. Basic Research Focus
- ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm. The indole NH proton resonates at δ 11.2–12.0 ppm (DMSO-d₆) .
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~2220 cm⁻¹ (C≡N stretch) confirm functional groups .
- MS : Molecular ion peak [M+H]⁺ at m/z 185.1 (calculated for C₁₀H₆N₂O) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
